3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Beschreibung

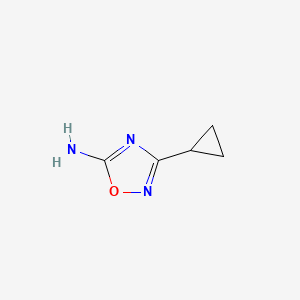

3-Cyclopropyl-1,2,4-oxadiazol-5-amine (CAS: 302842-68-8) is a heterocyclic organic compound featuring a five-membered 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3 and an amine group at position 3. Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol . The cyclopropyl moiety introduces steric rigidity and electronic effects due to its strained three-membered ring, which may influence the compound’s reactivity, stability, and interaction with biological targets.

For example, N-alkylated derivatives are prepared by reacting hydroxylamine with nitriles followed by cyclization .

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWVOJBJENHSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627369 | |

| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302842-68-8 | |

| Record name | 3-Cyclopropyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of amidoximes followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazoles, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropyl group.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions include substituted oxadiazoles, which can exhibit enhanced biological activities or improved physicochemical properties.

Wissenschaftliche Forschungsanwendungen

Structural Overview

- Molecular Formula : CHNO

- SMILES : C1CC1C2=NOC(=N2)N

- InChIKey : DSWVOJBJENHSDX-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse pharmacological properties. The presence of nitrogen atoms within the ring contributes to its chemical reactivity and potential interactions with biological targets.

Pharmaceutical Applications

3-Cyclopropyl-1,2,4-oxadiazol-5-amine has shown promise in several areas of drug discovery:

- Antimicrobial Activity : Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Research has focused on evaluating the efficacy of this compound against various pathogens, suggesting its potential as a lead compound in developing new antibiotics .

- Anticancer Properties : Several studies have investigated the compound's cytotoxic effects on cancer cell lines. For instance, compounds with oxadiazole moieties were tested against multiple cancer types, revealing varying degrees of potency. Modifications to the chemical structure have been proposed to enhance these anticancer activities .

- Neurological Research : The compound has been explored as a selective muscarinic receptor modulator. It has demonstrated functionally selective M1 partial agonist activity while exhibiting antagonist properties at M2 and M3 receptors. This dual action suggests potential applications in treating neurological disorders .

Material Science Applications

The unique structural characteristics of this compound make it a candidate for innovative applications in material science:

- Polymer Development : Its reactivity can be harnessed to create novel polymers with specific properties. The incorporation of oxadiazole rings into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength.

- High-Energy Materials : The compound's energetic properties suggest potential applications in the development of high-energy materials for use in propellants and explosives.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of substituted oxadiazole derivatives against various cancer cell lines, including MCF-7 and HCT-116. The results indicated that specific modifications to the oxadiazole core significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin. Notably, compounds derived from this compound exhibited promising activity with IC values comparable to established drugs .

Case Study 2: Neurological Receptor Modulation

Research focused on the synthesis and evaluation of 3-cyclopropyl derivatives as selective muscarinic receptor ligands. The findings demonstrated that these compounds could selectively activate M1 receptors while inhibiting M2 and M3 receptors, suggesting their potential utility in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets . This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism : The cyclopropyl group’s position significantly impacts properties. For example, this compound and its positional isomer (5-cyclopropyl-3-amine) share the same molecular weight but differ in electronic distribution due to the oxadiazole ring’s asymmetry .

Substituent Effects: Nitrophenyl Groups: Ox2 and Ox3 () demonstrate that electron-withdrawing nitro groups increase melting points (131–133°C vs. 201–203°C) and enhance antileishmanial potency compared to non-nitrated analogs . Bulkier Alkyl Groups: 3-Isopropyl-1,2,4-oxadiazol-5-amine (C₇H₁₂N₄O) has a higher molecular weight than the cyclopropyl analog, suggesting that bulkier substituents may reduce solubility but improve metabolic stability .

Biological Activity : While this compound’s bioactivity is unreported, derivatives like Ox2 and Ox3 exhibit antileishmanial activity, likely due to nitro groups enhancing redox interactions with parasitic enzymes .

Synthetic Yields : Propargyl-substituted derivatives (e.g., Ox5–Ox7 in ) achieve higher yields (>90%) compared to nitrophenyl analogs (79–84%), indicating that steric and electronic factors influence reaction efficiency .

Biologische Aktivität

3-Cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

- Molecular Formula : C₅H₇N₃O

- CAS Number : 302842-68-8

This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Notably:

- Enzyme Inhibition : It exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the breakdown of acetylcholine .

Mode of Action

The compound interacts with its targets through hydrogen bonding and other non-covalent interactions due to the electronegativity of nitrogen and oxygen atoms within the oxadiazole ring. This interaction can lead to modulation of various biochemical pathways involved in cellular processes.

Cellular Effects

This compound influences several cellular functions:

- Cell Signaling : It has been shown to modulate the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation.

Biochemical Pathways

The compound is involved in multiple biochemical pathways that underscore its potential as an anticancer agent. Its ability to affect gene expression and cellular metabolism further enhances its therapeutic profile.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Renal Cancer | 1.14 |

| Human Ovarian Adenocarcinoma | 9.27 |

These values suggest that this compound and its derivatives may serve as potent anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies indicate potential applications against various pathogens, underscoring its versatility in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : A study demonstrated that compounds derived from 1,2,4-oxadiazoles showed significant cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. The derivatives exhibited IC₅₀ values in the micromolar range .

- Inhibitory Potency : Research has shown that oxadiazole derivatives can inhibit various enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

- Mechanistic Insights : The interaction of this compound with muscarinic receptors has been characterized as exhibiting partial agonist and antagonist properties. This dual action may contribute to its therapeutic effects in neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.